Monostearin

Beschreibung

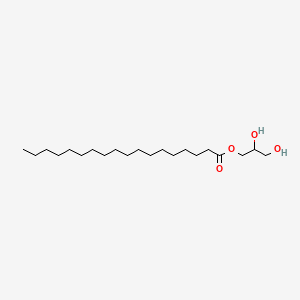

Glyceryl monostearate (GMS), chemically known as 2,3-dihydroxypropyl octadecanoate (C21H42O4), is a mixture of monoacylglycerols, predominantly monostearoylglycerol, with minor amounts of di- and triacylglycerols . It is a white, waxy solid with a melting point of 60.93–65.50°C . GMS is widely utilized in pharmaceuticals, food, and cosmetics due to its emulsifying, stabilizing, and structuring properties. Pharmacopeial standards (USP-NF, Ph.Eur.) recognize its role as an excipient in oral, topical, and sustained-release formulations . In food, it improves texture in ice cream, bread, and margarine, while in pharmaceuticals, it enhances drug encapsulation in lipid nanoparticles (SLNs) and retards drug release in matrix tablets .

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyceryl monostearate can be synthesized through several methods:

Esterification: This involves the reaction of glycerol with stearic acid in the presence of an acid catalyst.

Transesterification: This method involves the reaction of glycerol with triglycerides (from vegetable or animal fats) under basic conditions. .

Industrial Production Methods:

Glycerolysis: This process involves the reaction of triglycerides with glycerol.

Two-Step Method: This involves the initial esterification of glycerol with stearic acid to form an intermediate product, followed by hydrolysis to yield glyceryl monostearate.

Analyse Chemischer Reaktionen

Esterification Reaction

Reaction Equation :

Conditions :

-

Catalysts : Strong bases (e.g., NaOH, KOH) or acids (e.g., HPO) .

-

Temperature : 180–250°C for acid-catalyzed reactions; 170–240°C for base-catalyzed processes .

-

Pressure : Vacuum (-0.06 to -0.09 MPa) to remove water and shift equilibrium .

Key Findings :

-

Base catalysis (NaOH) yields 40–60% monoesters , but requires post-reaction neutralization and distillation .

-

Acid catalysis (e.g., HSO) achieves higher monoester purity (80–90%) but demands costly catalysts like tetraethyl ammonium iodide .

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica lipase B) enable selective GMS synthesis under milder conditions .

Reaction Parameters:

| Parameter | Optimal Value | Conversion Efficiency |

|---|---|---|

| Molar Ratio (SA:Glycerol) | 1:3 | 82% in 2 hours |

| Solvent | tert-Butanol | 76% monoester yield |

| Temperature | 60°C | Minimal diacylglycerol formation |

Mechanism :

-

Lipases exhibit regiospecificity , favoring esterification at sn-1/3 positions of glycerol .

-

Solvents (e.g., n-hexane) enhance substrate miscibility and reduce viscosity .

Thermodynamic Feasibility

Thermodynamic analysis of glycerolysis reveals:

| Property | Value (ΔG, ΔH, ΔS) |

|---|---|

| Gibbs Free Energy | -1.074 kJ/mol (spontaneous) |

| Enthalpy Change | +45.69 kJ/mol (endothermic) |

| Entropy Change | +1.144 kJ/mol·K |

Equilibrium Constant (K) :

Base vs. Acid Catalysis: Equilibrium Limitations

-

Base-Catalyzed Reactions :

-

Acid-Catalyzed Reactions :

Reaction Steps:

-

Crude Ester Synthesis :

-

Distillation :

Product Specifications :

| Property | Value |

|---|---|

| Acid Value | ≤0.4 mg KOH/g |

| Freezing Point | 64–66°C |

| Purity | ≥99.2% |

Hydrolysis and Stability

GMS undergoes hydrolysis in aqueous or acidic conditions:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

GMS serves multiple roles in pharmaceutical formulations, primarily as an excipient. Its properties enable it to function effectively as an emulsifying agent, solubilizing agent, stabilizing agent, and lubricant for tablets and capsules. The following table summarizes the key pharmaceutical applications of GMS:

| Application | Description |

|---|---|

| Emulsifying Agent | Facilitates the mixing of water and oil phases in formulations. |

| Solubilizing Agent | Increases the solubility of lipophilic drugs in aqueous environments. |

| Stabilizer | Enhances the stability of formulations by preventing phase separation. |

| Lubricant | Reduces friction during tablet compression and capsule filling. |

Case Study: Drug Delivery Systems

Recent studies have explored GMS's role in drug delivery systems, particularly in solid lipid nanoparticles (SLNs). For instance, a study demonstrated that GMS was utilized to prepare SLNs for the delivery of Paclitaxel, a chemotherapeutic agent. The SLNs exhibited favorable physicochemical characteristics, including a mean particle size of 226 nm and a high entrapment efficiency of 92.43% at pH 7.4 . This indicates that GMS can effectively encapsulate drugs and control their release profiles.

Another innovative application involved the development of a thermal-sensitive drug delivery system using a blend of glyceryl monooleate (GMO) and GMS. This system was designed for localized chemotherapy, showcasing GMS's potential in creating responsive drug delivery matrices .

Food Technology Applications

In food technology, GMS is primarily used as an emulsifier to improve texture and stability in various products. It enhances the quality of emulsions by stabilizing fat globules, which is crucial in products like ice cream and margarine. The following table outlines its applications in food technology:

| Food Application | Function |

|---|---|

| Ice Cream | Improves texture and prevents ice crystal formation during freezing. |

| Bakery Products | Enhances dough stability and texture by acting as an emulsifier. |

| Margarine | Stabilizes fat emulsions, improving spreadability and shelf life. |

Case Study: Emulsion Stability

A comparative study highlighted how GMS influences the crystalline properties of fats within emulsions, thereby enhancing product quality . This research underscores the importance of GMS in maintaining emulsion stability in food products.

Cosmetic Applications

GMS is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and provides moisture retention in creams and lotions. The following table summarizes its cosmetic applications:

| Cosmetic Application | Function |

|---|---|

| Moisturizers | Acts as an emollient to soften and hydrate skin. |

| Creams and Lotions | Stabilizes emulsions and enhances texture. |

| Makeup Products | Serves as a thickening agent to improve product consistency. |

Research Insights

Research has shown that GMS can affect bioavailability when used as an emulsifier in processed foods. A study indicated that GMS could increase internal exposure levels to phthalate esters (PAEs) in male rats, suggesting potential implications for reproductive health . This highlights the need for further investigation into the safety profiles of GMS when used in food products.

Wirkmechanismus

Glyceryl monostearate is often compared with other monoglycerides and emulsifiers:

Glyceryl Distearate: Similar in structure but contains two stearic acid molecules. It is less commonly used as an emulsifier.

Glyceryl Monolaurate: Contains lauric acid instead of stearic acid, making it more effective in antimicrobial applications.

Polysorbates: Synthetic emulsifiers that are more hydrophilic and used in a wider range of applications.

Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier in both food and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Glyceryl Behenate

- Structure/Properties : A C22 fatty acid ester with a higher melting point (77.47°C) compared to GMS .

- Applications: Used in nanostructured lipid carriers (NLCs) for higher thermal stability.

- Performance: In SLNs, glyceryl behenate forms larger nanoparticles due to its longer carbon chain, reducing entrapment efficiency compared to shorter-chain lipids like glyceryl trimyristate (C14) . A physical mixture of glyceryl behenate and GMS (1:1) exhibits an intermediate melting point (74.53°C), enabling tailored drug-release profiles .

Glyceryl Monolaurate

- Structure/Properties : A C12 fatty acid ester with lower crystallinity than GMS.

- Applications : Used in oleogels for food structuring.

- Performance : Oleogels with GMS demonstrate superior thermal stability and mechanical strength due to higher crystallinity, making GMS preferable for applications requiring deformation resistance .

Stearic Acid

- Structure/Properties : A C18 saturated fatty acid (melting point ~69–70°C).

- Applications : Often combined with GMS in sustained-release matrices.

- Performance : GMS-stearic acid combinations synergistically retard drug release more effectively than either lipid alone. For example, Verapamil HCl matrices with both lipids showed prolonged release kinetics .

Glyceryl Trimyristate

- Structure/Properties : A C14 triglyceride with lower polarity than GMS.

- Applications : Used in microemulsions and SLNs.

- Performance: Shorter chains facilitate surfactant interface penetration, yielding smaller nanoparticles (e.g., 14 nm vs. GMS-based SLNs) and higher drug entrapment efficiency . However, GMS’s polarity enables microemulsion formation, which glyceryl tristearate (C18) cannot achieve .

Key Data Tables

Table 1: Thermal and Structural Properties

Table 2: Functional Performance in Drug Delivery

Research Findings and Mechanistic Insights

- Polymorphism and Crystallinity : GMS promotes β′-crystal formation in palm stearin, reducing crystal size and improving stability in margarine and shortening .

- Thermal Behavior : Lower melting point than glyceryl behenate allows GMS to form SLNs without high-temperature processing, preserving heat-sensitive drugs .

- Synergistic Effects : Combining GMS with beeswax or stearic acid modifies drug release; e.g., GMS-beeswax SLNs reduced p-methoxycinnamic acid flux by 17% compared to beeswax alone .

Biologische Aktivität

Glyceryl monostearate (GMS), a monoglyceride derived from glycerol and stearic acid, is widely recognized for its applications in food, cosmetics, and pharmaceuticals. This article explores the biological activity of GMS, focusing on its role in drug delivery systems, emulsification, and potential health effects based on various research findings.

Chemical Structure and Properties

GMS is characterized by its amphiphilic nature, featuring a long hydrophobic alkyl chain (C18) and a hydrophilic glycerol head group. This structure allows GMS to function effectively as an emulsifier, stabilizing mixtures of oil and water. Its properties include:

- Molecular Formula : C21H42O4

- Molecular Weight : 358.57 g/mol

- Appearance : White to off-white waxy solid

Biological Activity

1. Drug Delivery Systems

GMS has been extensively studied for its applications in controlled drug delivery systems. It serves as a matrix for solid lipid nanoparticles (SLNs) which enhance the bioavailability of poorly soluble drugs. For instance:

- Docetaxel Delivery : A study demonstrated that GMS-based SLNs provided controlled release of docetaxel with an in-vitro release profile showing 68% drug release over 24 hours, indicating effective encapsulation and sustained release characteristics .

| Parameter | Result |

|---|---|

| Particle Size | ~100 nm |

| Entrapment Efficiency | High |

| Release Profile | 68% in 24 hours |

2. Emulsification and Stabilization

GMS is commonly used as an emulsifier in food products and pharmaceuticals due to its ability to stabilize emulsions. Its effectiveness can be attributed to its surfactant properties, which lower surface tension between immiscible liquids.

- Thermal-Sensitive Drug Delivery : Research has shown that GMS can be combined with other lipids to create thermally responsive drug delivery systems. A study involving a blend of glyceryl monooleate and GMS indicated a phase transition at physiological temperatures, making it suitable for local chemotherapy applications .

3. Biocompatibility and Toxicity Studies

GMS is generally recognized as safe (GRAS) for use in food products. However, studies have examined its biocompatibility in drug formulations:

- Cytotoxicity Assessment : In vitro studies indicated that GMS exhibits low cytotoxicity and is biocompatible when used in drug formulations such as ciprofloxacin sustained-release tablets .

- Immunotoxicity Evaluation : A study assessing the immunotoxic effects of GMS in combination with phthalate esters found no significant changes in immune markers, suggesting that GMS does not adversely affect immune function .

Case Studies

- Sustained Release Antibiotic Delivery : An implantable delivery system using GMS was designed for cefazolin delivery to prevent surgical infections. The study monitored drug release kinetics in simulated subcutaneous conditions, demonstrating effective localized delivery .

- Thermal Response Drug Delivery : A case study on a GMS-based matrix for local chemotherapy highlighted the material's ability to respond to external stimuli (temperature), enhancing the controlled release of encapsulated drugs .

Q & A

Q. How do pharmacopeial standards for GMS grades influence experimental reproducibility in formulation studies?

Pharmacopeial standards (e.g., USP, Ph.Eur.) classify GMS into grades such as Type I, II, III, 40-55, and 90% monoglycerides, which dictate purity, fatty acid composition, and allowable impurities (e.g., free glycerol ≤6.0%) . These standards ensure batch consistency by specifying limits for heavy metals, arsenic, and fatty acid profiles. Researchers must select grades aligned with intended applications (e.g., 90% monoglycerides for sustained-release matrices) and verify compliance via monographs to minimize variability in emulsification, polymorphism, or drug release outcomes .

Q. What analytical methods are recommended for quantifying free glycerol and monoglyceride content in GMS?

- Free glycerol : Use reverse-phase HPLC with a C18 column, isocratic elution (THF:water), and refractive index detection. Prepare calibration curves (0.4–4.0 mg/mL glycerol in THF) and calculate free glycerol percentage via (glycerol concentration/GMS concentration) × 100 .

- Monoglycerides : Size-exclusion chromatography (SEC) or propionylation followed by GC-FID to quantify mono-, di-, and triacylglycerols. The USP-NF method specifies SEC with chloroform as the mobile phase and UV detection .

Q. What are the critical parameters in chromatographic characterization of GMS to ensure batch consistency?

Key parameters include:

- Column selection : C18 or polar silica columns for fatty acid separation .

- Detection : Refractive index for glycerol ; UV (205 nm) for unsaturated fatty acids .

- System suitability : Relative standard deviation (RSD) ≤2.0% for peak areas and retention times .

- Sample preparation : Dissolve GMS in hot chloroform or THF to prevent crystallization .

Q. How do manufacturing processes affect the compositional variability of GMS?

GMS is synthesized via glycerolysis of triglycerides or esterification of glycerol with stearoyl chloride, yielding mixtures of mono-, di-, and triacylglycerols with variable stearate/palmitate ratios . Process parameters (e.g., reaction temperature, catalyst type) influence monoglyceride yield (40–90%) and polymorphic forms (α or β). Researchers must characterize raw material sources (plant vs. animal) and employ purification steps (e.g., molecular distillation) to standardize inputs .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize GMS-based lipid nanoparticle formulations for enhanced drug delivery?

DoE (e.g., Box-Behnken or factorial designs) identifies critical factors like GMS concentration, surfactant ratio (e.g., PEG 100 stearate), and homogenization speed. For example, in abiraterone acetate-loaded nanoparticles, DoE revealed that 15% GMS and 2:1 surfactant ratio maximized particle size (180 nm) and entrapment efficiency (92%) . Response surface models can predict optimal conditions for stability, bioavailability, and drug release .

Q. What methodologies resolve contradictions in reported emulsification efficiencies of GMS across studies?

Discrepancies arise from grade variability (40-55% vs. 90% monoglycerides) and polymorphic forms. To reconcile

Q. How do polymorphic forms (α and β) of GMS influence functionality in sustained-release matrices?

The α-form (metastable) disperses rapidly, enabling burst release, while the β-form (thermodynamically stable) provides sustained release due to tighter crystalline packing . Techniques like hot-melt extrusion or solvent evaporation can stabilize the β-form. X-ray diffraction (XRD) and FTIR differentiate polymorphs, guiding formulation design for target release profiles .

Q. What strategies mitigate batch-to-batch variability in GMS when used as a co-emulsifier?

Q. How does toxicological data integration from structural analogs inform GMS safety in novel drug delivery systems?

Structural analogs like glyceryl monooleate (GMO) share core ester groups but differ in fatty acid chain unsaturation. Read-across studies using OECD guidelines can extrapolate genotoxicity or irritation data from GMO to GMS, provided purity (>90%) and impurity profiles (e.g., residual glycerin <6%) align .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.